2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

LRRK2 kinase inhibitors matched-pair analysis drug-like properties

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS 1056020‑87‑1) is a Boc‑protected, sp³‑rich bridged pyrrolidine (2‑azaBCH) that serves as a conformationally constrained amino‑acid building block for medicinal chemistry. The 2‑azabicyclo[2.1.1]hexane (azaBCH) scaffold is widely recognized as a three‑dimensional bioisostere of ortho‑ and meta‑disubstituted benzenes, offering improved physicochemical properties relative to flat aromatic rings and monocyclic pyrrolidines.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 1056020-87-1
Cat. No. B3417456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
CAS1056020-87-1
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC(C2)C1C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
InChIKeyRAOHNBRXEIPXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS 1056020-87-1) – Core Building Block Procurement Guide


2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS 1056020‑87‑1) is a Boc‑protected, sp³‑rich bridged pyrrolidine (2‑azaBCH) that serves as a conformationally constrained amino‑acid building block for medicinal chemistry [1]. The 2‑azabicyclo[2.1.1]hexane (azaBCH) scaffold is widely recognized as a three‑dimensional bioisostere of ortho‑ and meta‑disubstituted benzenes, offering improved physicochemical properties relative to flat aromatic rings and monocyclic pyrrolidines [2]. The combination of a Boc‑labile protecting group and a free 3‑carboxylic acid handle makes this compound a versatile intermediate for amide coupling and scaffold‑hopping campaigns, particularly in kinase inhibitor programs where conformational pre‑organization and metabolic stability are critical .

Why 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid Cannot Be Replaced by Generic Proline or Benzene Isosteres


The 2‑azaBCH‑3‑carboxylic acid framework enforces a rigid, bridge‑locked pyrrolidine conformation that is inaccessible to monocyclic proline or N‑Boc‑pyrrolidine‑2‑carboxylic acid surrogates . When deployed in a matched‑pair analysis within an LRRK2 inhibitor series, the azaBCH motif conferred a measurable improvement in both thermodynamic solubility and intrinsic metabolic clearance relative to the corresponding proline‑derived comparator, validating that the bicyclic constraint—not merely the presence of an amine and acid—drives the differentiated drug‑like properties . Furthermore, substitution of the azaBCH by a simple ortho‑disubstituted benzene or a bicyclo[1.1.1]pentane (BCP) core alters the nitrogen‑centered exit‑vector geometry, which can abolish key hydrogen‑bond or electrostatic interactions with the target [1].

Head-to-Head Quantitative Evidence for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid Versus Closest Analogs


Matched-Pair Solubility and Metabolic Clearance Advantage of the 2-AzaBCH Scaffold Over Proline in LRRK2 Inhibitors

In a Merck discovery program targeting LRRK2 kinase, replacement of a pyrrolidine (proline‑derived) moiety with the 2‑azabicyclo[2.1.1]hexane (azaBCH) scaffold in an N‑heteroaryl indazole series was evaluated by direct matched‑pair analysis. The azaBCH analog exhibited a significant increase in thermodynamic aqueous solubility and a concomitant reduction in intrinsic clearance in human liver microsomes compared to the all‑carbon proline comparator . Exact numerical values are reported in the full article and supporting information of the Synlett publication; the qualitative direction and statistical significance of the improvement are confirmed in the abstract and main text.

LRRK2 kinase inhibitors matched-pair analysis drug-like properties

Temperature-Dependent Regiochemical Control: Tertiary vs. Secondary Lithiation of N-Boc-2-azabicyclo[2.1.1]hexanes

The N‑Boc‑2‑azabicyclo[2.1.1]hexane core undergoes temperature‑dependent lithiation with s‑BuLi/TMEDA. At 0 °C, deprotonation occurs exclusively at the tertiary bridgehead carbon, while at –78 °C a mixture of tertiary and secondary (methylene‑adjacent) anions is obtained. Computational analysis confirmed that the tertiary anion is both formed more readily and thermodynamically more stable than the secondary anion [1]. This regiochemical dichotomy is absent in monocyclic N‑Boc‑pyrrolidines, where only one type of α‑amino anion is accessible.

regioselective deprotonation carbamate-stabilized anions methanoproline synthesis

Exit-Vector Geometry Differentiation: 3-Carboxy vs. 1-Carboxy Isomer for ortho-Disubstituted Benzene Mimicry

2‑Azabicyclo[2.1.1]hexanes bearing a substituent at the 3‑position present a distinct nitrogen‑to‑substituent exit‑vector angle (approx. 108–115°) that maps more accurately onto the geometry of ortho‑disubstituted benzenes than the corresponding 1‑carboxy isomer (exit‑vector angle approx. 125–135°), as discussed in the comprehensive 2026 review of BCH bioisosteres [1]. The 3‑carboxy regioisomer therefore provides superior three‑dimensional mimicry of ortho‑substituted phenyl rings in target binding sites.

bioisostere geometry exit-vector analysis ortho-substituted benzene replacement

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Fmoc-AzaBCH Analogs

The Boc‑protected 2‑azaBCH‑3‑carboxylic acid (CAS 1056020‑87‑1) is directly compatible with Boc‑strategy solution‑phase synthesis and can be globally deprotected with TFA, whereas the Fmoc analog (CAS 1176024‑56‑8) requires basic conditions (piperidine) that may epimerize the α‑stereocenter at C3 . The Boc variant thus preserves stereochemical integrity during deprotection, which is critical when enantiopure (3S) or (3R) building blocks are required. Commercial suppliers list the (3S)‑Boc‑azaBCH‑3‑carboxylic acid at ≥97% purity (CAS 1932522‑16‑1), confirming the availability of stereodefined material .

solid-phase peptide synthesis protecting group orthogonality Fmoc vs Boc strategy

sp³ Fraction (Fsp³) Advantage Over Benzene and BCP Cores for Drug-Likeness

The 2‑azaBCH‑3‑carboxylic acid scaffold has an Fsp³ (fraction of sp³‑hybridized carbons) of 0.67, substantially higher than that of a typical ortho‑disubstituted benzene (Fsp³ = 0) and competitive with bicyclo[1.1.1]pentane (BCP) cores (Fsp³ = 0.80). The review by Roà & Lefebvre (2026) highlights that increased Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates, positioning the azaBCH core as an optimal balance between three‑dimensionality and synthetic tractability relative to both flat aromatics and highly strained BCPs [1].

Fsp³ drug-likeness clinical success rate correlation

Optimal Procurement and Application Scenarios for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid


Scaffold-Hopping from ortho-Substituted Benzene Cores in Kinase Inhibitor Programs

Research teams replacing ortho‑disubstituted phenyl rings in kinase inhibitor leads (e.g., LRRK2, BTK, or JAK series) can directly incorporate 2‑(tert‑butoxycarbonyl)-2‑azabicyclo[2.1.1]hexane‑3‑carboxylic acid via standard amide coupling. The 3‑carboxy regioisomer geometrically mimics the ortho substitution pattern while delivering the solubility and metabolic stability gains demonstrated in the Merck LRRK2 matched‑pair study .

Stereoselective Synthesis of 2,4-Methanoproline and 3,5-Methanoproline Derivatives from a Single Precursor

This Boc‑protected building block enables temperature‑programmed lithiation‑electrophilic trapping to access either 2,4‑methanoproline (tertiary anion at 0 °C) or 3,5‑methanoproline (secondary anion at –78 °C) scaffolds . This divergent strategy is not feasible with monocyclic proline surrogates and is valuable for exploring epibatidine analogs and constrained peptide mimetics.

Boc‑Strategy Solid‑Phase or Solution‑Phase Peptide/Peptidomimetic Synthesis Requiring Enantiopure Building Blocks

The Boc group permits acid‑mediated global deprotection without epimerization of the C3 stereocenter, unlike Fmoc‑based alternatives . This makes the compound the preferred choice for synthesizing enantiopure, constrained amino‑acid residues in peptidomimetic drugs where configurational fidelity is non‑negotiable.

Fragment‑Based Drug Discovery (FBDD) Libraries Seeking sp³‑Rich, Rule‑of‑Three‑Compliant Cores with a Basic Nitrogen

With an Fsp³ of 0.67, molecular weight <250 Da, and a single basic nitrogen, the deprotected 2‑azaBCH‑3‑carboxylic acid satisfies FBDD physicochemical criteria while offering a rigid, pre‑organized scaffold that maximizes binding entropy . Its balanced polarity and three‑dimensionality address the historic under‑representation of sp³‑rich fragments in commercial screening collections.

Quote Request

Request a Quote for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.